molecular formula C20H18N6OS2 B2880445 4-propyl-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)-1,2,3-thiadiazole-5-carboxamide CAS No. 1797181-59-9

4-propyl-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2880445
CAS No.: 1797181-59-9
M. Wt: 422.53
InChI Key: SSIDXDIDFWAVCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-propyl-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)-1,2,3-thiadiazole-5-carboxamide is a sophisticated synthetic molecule designed for advanced pharmacological and biochemical research. Its structure incorporates two prominent heterocyclic systems—a 1,2,3-thiadiazole and a thiazole ring—which are well-documented in scientific literature for their broad biological activities. The 1,2,3-thiadiazole scaffold, in particular, is recognized as a privileged structure in medicinal chemistry due to its ability to interact with diverse biological targets . Researchers can investigate this compound as a potential agent in oncology, given that derivatives of similar five-membered heterocycles have demonstrated significant cytotoxic properties against a range of human cancer cell lines, including breast carcinoma (MCF-7), lung cancer (A549), and colon carcinoma (HCT116) . The mechanism of action for such compounds often involves the disruption of essential cellular processes; related structures have been shown to act as inhibitors of key enzymes like focal adhesion kinase (FAK) or to interfere with tubulin polymerization , leading to the inhibition of cell proliferation . Furthermore, the molecular architecture, which features a carboxamide linker and an aminopyridine moiety, suggests potential for high-affinity binding to enzymatic active sites. This makes it a valuable chemical tool for researchers exploring new pathways in inflammatory and immune-related diseases , as thiazole and thiadiazole derivatives are known to modulate the activity of various kinases and cytokine receptors involved in these conditions .

Properties

IUPAC Name

4-propyl-N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6OS2/c1-2-4-16-18(29-26-25-16)19(27)22-14-8-6-13(7-9-14)17-12-28-20(24-17)23-15-5-3-10-21-11-15/h3,5-12H,2,4H2,1H3,(H,22,27)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSIDXDIDFWAVCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)C3=CSC(=N3)NC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Propyl-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)-1,2,3-thiadiazole-5-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. The unique structural features of the thiadiazole ring system contribute to its diverse pharmacological effects.

Chemical Structure

The chemical structure of the compound can be represented as follows:

Chemical Structure

Molecular Formula: C18H16N4OS

Thiadiazole derivatives interact with various biological targets, influencing cellular processes through multiple mechanisms. These may include:

  • Inhibition of Enzymatic Activity: Thiadiazoles can inhibit enzymes involved in critical metabolic pathways.
  • Receptor Modulation: They may act as antagonists or agonists at specific receptors, altering signaling pathways.
  • DNA Interaction: Some derivatives show the ability to intercalate with DNA, affecting replication and transcription processes.

Antimicrobial Activity

Research has demonstrated that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with a similar scaffold inhibit the growth of various bacterial strains including Staphylococcus aureus and Escherichia coli.

CompoundBacterial StrainMIC (µg/mL)
4-propyl derivativeS. aureus20
4-propyl derivativeE. coli25

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

Antitumor Activity

The anticancer potential of thiadiazole derivatives has been explored in several studies. For example, a related compound demonstrated potent anti-proliferative effects on various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer).

Cell LineIC50 (µM)
MCF-70.28
HCT-1160.52

The mechanism behind this activity often involves cell cycle arrest and induction of apoptosis.

Anti-inflammatory Effects

Thiadiazole derivatives have also been investigated for their anti-inflammatory properties. Studies indicate that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation in animal models.

Case Studies

  • Antimicrobial Efficacy Study : A study by Padmavathi et al. synthesized a series of thiadiazole derivatives and evaluated their antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited potent activity comparable to standard antibiotics .
  • Anticancer Activity Investigation : Research conducted by Zheng et al. focused on the synthesis of thiadiazole-based compounds and their effects on cancer cell proliferation. The study highlighted significant anticancer activity through mechanisms involving cell cycle modulation and apoptosis induction .
  • Inflammation Model : In an experimental model of inflammation, compounds similar to this compound were shown to significantly reduce edema and inflammatory markers in treated groups compared to controls .

Pharmacokinetics

The pharmacokinetic profile of thiadiazole derivatives varies widely based on their chemical structure. Factors influencing absorption, distribution, metabolism, and excretion (ADME) include:

  • Solubility : Higher solubility often correlates with better absorption.
  • Stability : Chemical stability affects bioavailability.
  • Metabolic Pathways : Understanding how these compounds are metabolized is crucial for predicting efficacy and safety.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogues can be categorized based on core heterocycles (thiadiazole, thiazole) and substituent patterns:

A. Thiazole-5-carboxamides ()
  • 4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamides (): These compounds share a thiazole core with pyridinyl and carboxamide substituents. Their synthesis involves coupling ethyl 2-bromoacetoacetate with nitriles, followed by hydrolysis and amide formation .
  • Anticancer Thiazole Derivatives (): Compounds like 7b (IC50 = 1.61 ± 1.92 µg/mL) and 11 (IC50 = 1.98 ± 1.22 µg/mL) against HepG-2 cells highlight the importance of substituents (e.g., phenyl, pyridinyl) in bioactivity. The target compound’s pyridin-3-ylamino group may enhance binding specificity compared to simpler aryl substituents .
B. 1,3,4-Thiadiazole-2-carboxamides ()
  • N-(2,5-Dimethoxyphenyl)-5-(pyridin-3-yl)-1,3,4-thiadiazole-2-carboxamide (18p) : This isomer of the target compound (1,3,4- vs. 1,2,3-thiadiazole) exhibits a molecular weight of 343.08 g/mol and demonstrates how positional isomerism affects electronic properties and solubility. The methoxy substituents in this series may improve metabolic stability compared to the target’s propyl group .
C. Trifluoromethyl/Chloro-Substituted Thiazoles ()
  • Compounds like 10d (trifluoromethylphenyl) and 10f (chlorophenyl) illustrate how electron-withdrawing groups enhance binding to hydrophobic pockets in targets.

Data Tables

Table 1: Structural and Pharmacological Comparison of Selected Analogues

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) IC50 (µg/mL) Reference
4-Propyl-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)-1,2,3-thiadiazole-5-carboxamide 1,2,3-Thiadiazole Propyl, pyridin-3-ylamino, phenyl ~450 (estimated) N/A
7b () Thiazole Phenyl, acetyl ~300 (estimated) 1.61 ± 1.92
18p () 1,3,4-Thiadiazole Pyridin-3-yl, 2,5-dimethoxyphenyl 343.08 N/A
10d () Thiazole Trifluoromethylphenyl 548.2 N/A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.